molecular formula C21H13F2N3O2S B7541008 3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide

Cat. No. B7541008
M. Wt: 409.4 g/mol
InChI Key: MNWZQNZDPHHYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a benzamide derivative that exhibits unique properties, making it an attractive candidate for various laboratory experiments.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide involves the inhibition of specific enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell differentiation. It also inhibits the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and inflammation. It also exhibits anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide in laboratory experiments is its high potency and selectivity. It exhibits a strong inhibitory effect on specific enzymes and proteins, making it an attractive candidate for various applications. However, one of the limitations is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research related to 3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide. One direction is to further optimize the synthesis method to increase the yield and purity of the product. Another direction is to study its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to investigate its pharmacokinetics and toxicity profile.

Synthesis Methods

The synthesis of 3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide involves the reaction of 3-fluoroaniline with 3-fluorobenzoyl chloride in the presence of a base. The resulting product is then reacted with 2-aminobenzothiazole to yield the final compound. The synthesis method has been optimized to increase the yield and purity of the product.

Scientific Research Applications

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It also has potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been studied for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2N3O2S/c22-14-5-1-3-12(9-14)19(27)24-16-7-8-17-18(11-16)29-21(25-17)26-20(28)13-4-2-6-15(23)10-13/h1-11H,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWZQNZDPHHYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.